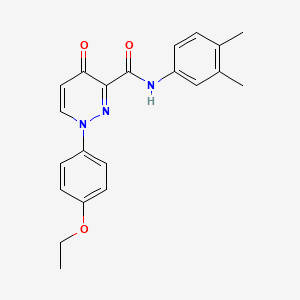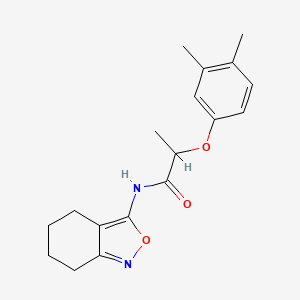![molecular formula C20H29ClN2O B11388102 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11388102.png)
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound that features a piperidine ring, an azepane ring, and a chlorobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine and azepane rings makes it a valuable scaffold for the development of new drugs and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the chlorobenzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Benzyl derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and azepane rings can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Piperidin-2-yl-ethyl)-azepane: Lacks the chlorobenzoyl group, making it less versatile in terms of chemical reactivity.
2-Chlorobenzoyl-piperidine:
Uniqueness
1-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}azepane is unique due to the combination of the piperidine and azepane rings with the chlorobenzoyl group. This structure provides a versatile scaffold for the development of new compounds with diverse biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H29ClN2O |
|---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C20H29ClN2O/c21-19-11-4-3-10-18(19)20(24)23-15-8-5-9-17(23)12-16-22-13-6-1-2-7-14-22/h3-4,10-11,17H,1-2,5-9,12-16H2 |
InChI Key |
BSESPURWKYSJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11388027.png)
![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-{4-[(4-chlorophenyl)methoxy]phenyl}-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11388051.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11388052.png)

![5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11388055.png)


![2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11388059.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B11388060.png)
![methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11388062.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide](/img/structure/B11388066.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11388085.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11388087.png)
